

chemical structure and stereochemistry of Pleuromutilin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pleuromutilin*

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Pleuromutilin**

Introduction

Pleuromutilin is a naturally occurring diterpenoid antibiotic, first isolated in 1951 from the fungi *Clitopilus mutilus* (formerly *Pleurotus mutilus*) and *Clitopilus passeckerianus*.^{[1][2]} It exhibits potent activity primarily against Gram-positive bacteria by inhibiting protein synthesis.^{[1][3][4][5]} Its unique mode of action involves binding to the peptidyl transferase center (PTC) of the 50S bacterial ribosomal subunit, a site distinct from other major antibiotic classes.^{[2][3][4][6]} This distinct mechanism results in a low propensity for cross-resistance, making the **pleuromutilin** scaffold a highly attractive starting point for the development of new antibacterial agents.^{[4][7]} Semisynthetic derivatives, such as tiamulin, valnemulin, retapamulin, and lefamulin, have found successful applications in both veterinary and human medicine.^{[1][2][4]}

This guide provides a detailed examination of the complex chemical structure and intricate stereochemistry of the **pleuromutilin** core, summarizes key physicochemical data, outlines the experimental protocols used for its structural elucidation, and presents a visual representation of its molecular architecture.

Chemical Structure

The chemical structure of **pleuromutilin** is characterized by a complex, rigid tricyclic diterpene core known as *mutilin*, esterified with a glycolic acid moiety at the C-14 position.^{[2][4][8]}

Core Scaffold: The foundational mutilin skeleton is a unique 5-6-8 fused tricyclic ring system.[2][6][9] This carbocyclic framework is densely functionalized and provides the rigid conformation necessary for binding to the bacterial ribosome.

Key Functional Groups:

- **Tricyclic Core (Mutilin):**
 - A ketone group at position C-9.
 - A secondary hydroxyl group at C-3.
 - A tertiary hydroxyl group at C-11 (in the parent mutilin, though this is not present in the final **pleuromutilin** structure where the C-14 ester is). The key hydroxyl group for binding is at C-11 of the mutilin core.
 - A vinyl group at C-4.
 - Four methyl groups at positions C-2, C-4, C-7, and C-14.
- **Side Chain:** A hydroxyacetate (glycolate) ester attached at the C-6 hydroxyl group of the mutilin core. This side chain is crucial for its antibacterial activity and serves as the primary point of modification for creating semisynthetic derivatives.[2][4]

Systematic (IUPAC) Name: [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.0^{1,8}]tetradecanyl] 2-hydroxyacetate.[10]

Molecular Formula: C₂₂H₃₄O₅.[10]

Stereochemistry

The biological activity of **pleuromutilin** is intrinsically linked to its precise three-dimensional arrangement. The molecule possesses a complex stereochemical profile with eight defined stereogenic centers within its rigid tricyclic core.[2][6][8][9]

The absolute stereoconfiguration, as defined by the Cahn-Ingold-Prelog (CIP) priority rules and reflected in its IUPAC name, is critical for the molecule's specific, high-affinity binding to the ribosomal target.[10] Any alteration to these chiral centers can dramatically reduce or abolish

its antibacterial efficacy. The rigid conformation locks the various substituents into a specific spatial orientation that is complementary to its binding pocket on the 23S rRNA of the 50S ribosomal subunit.[\[2\]](#)

Quantitative and Physicochemical Data

The following table summarizes key quantitative data for **pleuromutilin**.

Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₃₄ O ₅	[10]
Molecular Weight	378.5 g/mol	[10]
CAS Number	125-65-5	[10]
Appearance	White solid	[11]
Melting Point	170-171 °C	[11]
Stereogenic Centers	8	[2] [6]

Experimental Protocols for Structure Elucidation

The definitive structure and stereochemistry of complex natural products like **pleuromutilin** are determined through a combination of advanced spectroscopic and analytical techniques. The primary methods employed are X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[\[12\]](#) It provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and absolute stereochemistry. The crystal structures of **pleuromutilin** derivatives in complex with the 50S ribosomal subunit have been instrumental in understanding its mechanism of action.[\[13\]](#)

Methodology:

- Crystallization: The first and often most challenging step is to obtain high-quality, single crystals of the compound. This is typically achieved by slowly evaporating a saturated solution of the compound in a suitable solvent or solvent mixture. For **pleuromutilin**, this would involve dissolving the purified solid in a solvent like ethanol or methanol and using techniques such as vapor diffusion.
- X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays.[14] The crystal lattice diffracts the X-rays into a specific pattern of spots (reflections) that are recorded by a detector.[12]
- Data Collection and Processing: The intensities and positions of the thousands of reflections are measured as the crystal is rotated.[12] This raw data is then processed to correct for experimental factors and generate a final reflection file.
- Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule within the crystal.[12][15] From this map, the positions of individual atoms can be determined. Computational refinement is then performed to improve the fit between the calculated model and the experimental X-ray data, resulting in a final, highly accurate 3D structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For **pleuromutilin**, a suite of 1D and 2D NMR experiments is required to assign the structure fully.

Methodology:

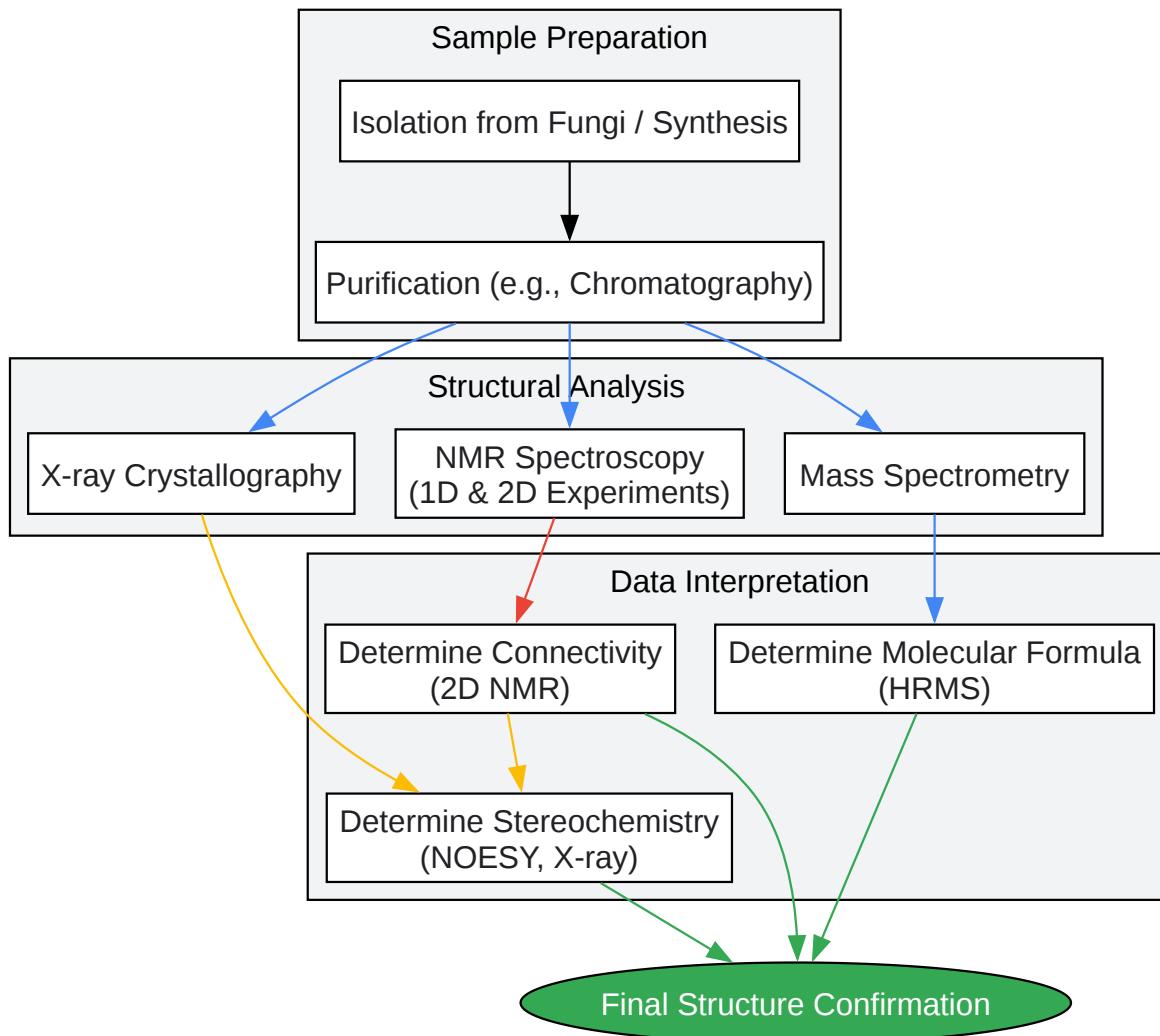
- Sample Preparation: A small amount (typically 1-10 mg) of purified **pleuromutilin** is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) and placed in an NMR tube.
- 1D NMR (^1H and ^{13}C):
 - ^1H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

- ^{13}C NMR: Shows the number of unique carbon atoms in the molecule and their chemical environment (e.g., C=O, C-O, C=C, C-C).
- 2D NMR Experiments: These experiments are crucial for establishing the connectivity of the complex carbon skeleton.
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular framework across quaternary carbons and heteroatoms.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing critical information about the molecule's 3D shape and relative stereochemistry.
- Data Analysis: By systematically analyzing the data from all these experiments, researchers can deduce the complete bonding network and the relative spatial arrangement of the atoms, thereby confirming the structure and stereochemistry of **pleuromutilin**.[\[2\]](#)[\[16\]](#)[\[17\]](#)

Visualization of Pleuromutilin's Structure

The following diagrams illustrate the logical workflow for structure determination and the final chemical structure of **pleuromutilin**.

Experimental Workflow for Structure Elucidation

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Caption: Workflow for determining the chemical structure of **Pleuromutilin**.

Caption: 2D representation of the **Pleuromutilin** chemical structure.

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- To cite this document: BenchChem. [chemical structure and stereochemistry of Pleuromutilin]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1678893#chemical-structure-and-stereochemistry-of-pleuromutilin>]

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